molecular formula C26H24FN3O4 B2623083 N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide CAS No. 1189875-76-0

N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide

Cat. No.: B2623083
CAS No.: 1189875-76-0
M. Wt: 461.493
InChI Key: LGSYDUWZXOANES-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound would involve the use of 2,5-dimethoxybenzaldehyde and 4-fluorobenzoyl chloride as starting materials, followed by a series of reactions to introduce the indole and carboxamide functionalities. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin receptors, which can modulate various biological processes . The exact pathways and molecular targets involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-3-[(4-fluorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O4/c1-15-4-10-21-20(12-15)23(30-25(31)16-5-7-18(27)8-6-16)24(29-21)26(32)28-14-17-13-19(33-2)9-11-22(17)34-3/h4-13,29H,14H2,1-3H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSYDUWZXOANES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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